This compound has been used in the synthesis of new quinoline and anthranilic acid derivatives as potential quorum sensing inhibitors . Quorum sensing is a central communication system in bacteria, and inhibiting it is a promising strategy to combat bacterial pathogens without antibiotics .
The researchers synthesized 12 compounds using standard procedures to combine halogen-substituted anthranilic acids with 4-(2-aminoethyl/4-aminobuthyl)amino-7-chloroquinoline, linked via 1,3,4-oxadiazole . These compounds were then evaluated against Pseudomonas aeruginosa PAO1 to assess their ability to prevent biofilm formation, eradicate pre-formed biofilms, and inhibit virulence using pyocyanin as a representative marker .
This compound is used in mass spectrometry, a powerful tool for the analysis of complex mixtures . The compound’s unique structure, including its chlorine and nitrogen atoms, makes it ideal for this application .
In a typical procedure, the compound is ionized and then separated based on its mass-to-charge ratio . The resulting spectrum can provide valuable information about the compound’s structure and composition .
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is also used in infrared spectroscopy . This technique involves the interaction of infrared radiation with matter, resulting in the absorption of specific wavelengths that correspond to the vibrational modes of the compound .
The resulting spectrum can provide valuable information about the compound’s structure and composition . For example, the presence of the trifluoroethanone group can be confirmed by characteristic absorption bands in the infrared spectrum .
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C₈H₅ClF₃NO. It features a distinctive structure characterized by an amino group, a chlorophenyl group, and three fluorine atoms attached to a central ethanone moiety. The compound has a molecular weight of approximately 223.58 g/mol and exhibits notable physical properties, including a melting point of 90-91°C and a boiling point of 282.279°C at 760 mmHg .
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone has been studied for its biological activities, particularly in pharmacology. It may exhibit antimicrobial properties and potential efficacy against certain bacterial strains. The presence of both amino and trifluoromethyl groups contributes to its biological interactions, making it a candidate for further research in drug development .
The synthesis of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone can be achieved through multiple methods:
These methods allow for variations in yield and purity depending on reaction conditions and reagents used .
This compound has potential applications in various fields:
Interaction studies have shown that 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone can interact with various biological targets, leading to significant effects on microbial growth inhibition. These interactions are primarily mediated through its amino and trifluoromethyl functionalities, which enhance its binding affinity to certain receptors or enzymes .
Several compounds exhibit structural similarities to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone | C₈H₅ClF₃NO | Variation in chlorophenyl position |
| 1-(4-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone | C₈H₅ClF₃NO | Different amino group position |
| 1-(3-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone | C₈H₇F₄N | Presence of fluorine instead of chlorine |
The uniqueness of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone lies in its specific combination of functional groups and their positions on the aromatic ring. This specific arrangement contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing trifluoroacetyl groups into aromatic systems. The electron-withdrawing nature of the trifluoroacetyl moiety activates the aryl ring toward substitution, particularly at positions ortho and para to existing substituents.
In the synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, 4-chloro-2-(trifluoroacetyl)aniline hydrochloride serves as a critical intermediate. A reported method involves deprotonation using saturated NaHCO₃ in water under inert conditions, followed by extraction with ethyl acetate (EtOAc) to yield the free base in 99% efficiency. This step highlights the importance of pH control and solvent selection in preserving the amino group while removing HCl and H₂O adducts.
Key Reaction Conditions for SNAr:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | NaHCO₃ (saturated aqueous) | Prevents over-decomposition |
| Solvent | EtOAc | Efficient extraction |
| Temperature | Room temperature (20°C) | Minimizes side reactions |
| Reaction Time | 3 minutes | Maximizes conversion |
The use of trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) has been shown to accelerate SNAr reactions by protonating the heterocyclic substrate, enhancing electrophilicity without deactivating the aniline nucleophile. This combination is particularly effective for purines and pyrimidines, enabling coupling with aryl halides (F, Cl, Br) or sulfonates.
Grignard reagents offer a versatile route for introducing trifluoromethyl groups into aromatic systems. A patented three-step synthesis begins with o-halonitrobenzene reacting with phenylmagnesium bromide or MgCl₂ in ether/alkane solvents at −40–25°C to form a trifluoroacetyl intermediate. Subsequent catalytic hydrogenation (Raney Ni or Pd/C, 20–80°C, 0.1–1.5 MPa H₂) reduces the nitro group to an amine, preserving the trifluoroacetyl moiety.
Critical Considerations for Grignard Reactions:
Catalytic hydrogenation is pivotal for reducing nitro groups to amines without affecting sensitive functionalities. For 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, Raney nickel or Pd/C under mild H₂ pressure (0.1–1.5 MPa) achieves quantitative reduction of nitro intermediates. Notably, the trifluoroacetyl group remains intact due to its electron-withdrawing nature, which deactivates the ketone toward reduction.
Hydrogenation Optimization Parameters:
| Catalyst | Solvent | Temperature | Pressure | Yield |
|---|---|---|---|---|
| Pd/C | Ethanol | 50°C | 0.5 MPa | 98% |
| Raney Ni | Toluene | 80°C | 1.0 MPa | 95% |
The absence of dehalogenation or ketone reduction underscores the chemoselectivity of these conditions.
The solvent system TFA-TFE uniquely enhances SNAr reactions by combining low nucleophilicity (TFE) with acidic activation (TFA). TFE’s high polarity solubilizes polar intermediates, while its low boiling point (78°C) facilitates easy removal post-reaction. For example, coupling 4-chloro-2-(trifluoroacetyl)aniline with aryl amines in TFE at 80°C achieves yields exceeding 90% without requiring anhydrous conditions.
Mechanistic Role of TFE:
The trifluoroacetyl moiety in 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone serves as a potent electron-withdrawing group, activating the aromatic ring for nucleophilic attack. Trifluoroacetic acid (TFA) and 2,2,2-trifluoroethanol (TFE) synergistically enhance this activation through dual mechanisms. TFA protonates the carbonyl oxygen of the trifluoroacetyl group, increasing its electron-withdrawing capacity and polarizing the aromatic π-system (Figure 1) [1]. Concurrently, TFE stabilizes the developing negative charge in the transition state via its high ionizing power and low nucleophilicity, which minimizes competitive side reactions [1] [7].
Table 1: Solvent Effects on SNAr Activation Energy
| Solvent System | Dielectric Constant (ε) | Activation Energy (kJ/mol) |
|---|---|---|
| TFA-TFE (1:1) | 29.7 | 58.3 ± 2.1 |
| DMSO | 46.7 | 72.9 ± 3.4 |
| DMF | 36.7 | 68.5 ± 2.8 |
Data derived from Arrhenius plots of nitroarene substitution reactions show that TFA-TFE reduces activation energy by 20% compared to DMSO, attributable to its superior stabilization of charged intermediates [1] [7]. The TFE solvent shell preferentially solvates the leaving group (e.g., fluoride), facilitating departure during the rate-limiting breakdown of the Meisenheimer-Jackson intermediate [3].
The Meisenheimer-Jackson intermediate, a zwitterionic σ-complex, forms reversibly during the SNAr mechanism. Stopped-flow UV-Vis spectroscopy reveals biphasic kinetics for its formation and decay when 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone reacts with piperidine in TFA-TFE (Figure 2A) [3] [5]. The first phase (k₁ = 1.2 × 10⁻³ s⁻¹) corresponds to nucleophilic attack, while the second (k₂ = 4.7 × 10⁻⁴ s⁻¹) reflects leaving group expulsion.
Table 2: Kinetic Parameters for Intermediate Formation
| Nucleophile | k₁ (s⁻¹) | k₂ (s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|---|
| Piperidine | 1.2 × 10⁻³ | 4.7 × 10⁻⁴ | 84.2 |
| Morpholine | 9.8 × 10⁻⁴ | 3.9 × 10⁻⁴ | 86.7 |
| Aniline | 6.5 × 10⁻⁴ | 2.1 × 10⁻⁴ | 89.3 |
Density functional theory (DFT) calculations corroborate these findings, showing a 12.5 kJ/mol lower activation barrier for fluoride departure in TFA-TFE versus DMSO due to enhanced solvation of the leaving group [5]. The trifluoroacetyl group’s −I effect stabilizes the intermediate’s negative charge, reducing recombination rates by 40% compared to non-fluorinated analogs [1] [3].
The 5-chloro substituent on the aryl ring exerts dual electronic effects: inductive electron withdrawal (−I) deactivates the ring, while resonance donation (+M) activates specific positions. Hammett analysis of substitution rates (σₚ = 0.23 for chloro) reveals that the meta-chloro configuration (relative to the trifluoroacetyl group) enhances reactivity by 1.8-fold compared to para-substituted analogs [1] [5].
Table 3: Substituent Effects on Reaction Thermodynamics
| Substituent | Position | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | log(krel) |
|---|---|---|---|---|
| −Cl | meta | 78.4 | −112 | 1.86 |
| −Cl | para | 82.1 | −98 | 1.00 |
| −OCH₃ | meta | 89.7 | −85 | 0.45 |
The chloro group’s −I effect dominates at the meta position, polarizing the aromatic system and stabilizing the transition state’s partial negative charge. However, steric hindrance from ortho-substituents (e.g., 2-amino group) reduces this benefit by 30%, as shown in comparative studies of 2-amino-5-chloro versus 4-amino-3-chloro derivatives [1] [4].
The Corey-Bakshi-Shibata reduction represents one of the most reliable and widely applicable methods for the asymmetric reduction of ketones to chiral secondary alcohols. For 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, this methodology presents particular challenges due to the electron-withdrawing nature of the trifluoromethyl group and the potential coordination effects of the amino substituent [1] [2].
The mechanism of Corey-Bakshi-Shibata reduction involves several critical steps that are significantly influenced by the trifluoromethyl substituent in 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. The initial coordination of borane to the nitrogen atom of the oxazaborolidine catalyst activates the borane as a hydride donor while simultaneously enhancing the Lewis acidity of the endocyclic boron atom [1] [3]. This dual activation is crucial for the successful reduction of the electron-deficient trifluoromethyl ketone.
The presence of the trifluoromethyl group creates a highly polarized carbonyl system that requires modified reaction conditions compared to standard aromatic ketones. Studies have demonstrated that the addition of boron trifluoride enhances the enantioselectivity of trifluoromethyl ketone reductions, achieving up to 90% enantiomeric excess under optimized conditions [1] [2]. The electron-withdrawing effect of the trifluoromethyl group stabilizes the transition state through enhanced electrostatic interactions with the catalyst framework.
Recent developments in Corey-Bakshi-Shibata catalyst systems have focused on improving the reduction of challenging substrates such as 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. The use of electronically tuned oxazaborolidine catalysts has proven particularly effective, with differential orbital energy calculations supporting the observed enantioselectivity improvements [2].
The most effective catalyst systems for trifluoromethyl ketone reduction employ modified oxazaborolidines with specific electronic properties. The catalyst bearing a methyl substituent on the boron atom provides excellent enantioselectivity (96.7% enantiomeric excess) for aromatic ketones, while the butyl-substituted variant achieves 95-97% enantiomeric excess with improved stability [1] [4]. For 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone specifically, the addition of boron trifluoride as a Lewis acid co-catalyst significantly enhances both the reaction rate and enantioselectivity [5] [6].
The reaction conditions require careful optimization to achieve maximum enantioselectivity. Temperature control is critical, with reactions typically performed at room temperature or slightly elevated temperatures (25-50°C) to balance reaction rate and selectivity [1] [7]. The use of anhydrous conditions is essential, as water content significantly impacts the enantiomeric excess of the product [8].
The scope of Corey-Bakshi-Shibata reduction for compounds similar to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone encompasses a broad range of electronically diverse substrates. Aromatic ketones bearing electron-withdrawing groups, including halogen substituents, generally provide excellent enantioselectivities (95-97% enantiomeric excess) under standard conditions [1] [9].
However, the presence of coordinating groups such as the amino functionality in 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone can present challenges. The amino group may compete with the oxazaborolidine nitrogen for coordination to the borane reagent, potentially reducing catalyst efficiency. This effect can be mitigated through careful selection of reaction conditions and catalyst loading, typically requiring 10-15 mol% catalyst rather than the standard 5 mol% used for simple aromatic ketones [1] [3].
The stereochemical outcome of the reduction follows the established models for Corey-Bakshi-Shibata reactions, with the larger aromatic substituent adopting an equatorial position in the transition state to minimize steric interactions with the catalyst framework [9] [7]. For 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, the chlorinated aminophenyl group serves as the larger substituent, directing the approach of the hydride from the less hindered face of the carbonyl group.
Transition metal-catalyzed cross-coupling reactions represent a powerful methodology for the formation of carbon-carbon and carbon-heteroatom bonds in asymmetric synthesis. The incorporation of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone as a substrate or synthetic intermediate in these transformations offers unique opportunities for the construction of complex chiral architectures containing trifluoromethyl-substituted stereocenters.
Palladium-catalyzed cross-coupling reactions have emerged as particularly valuable for the functionalization of substrates containing trifluoromethyl groups. The development of robust catalyst systems capable of accommodating the electronic demands of these electron-deficient substrates has been a significant advancement in the field [10] [11].
For substrates related to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, palladium-catalyzed carbon-oxygen bond formation reactions have proven highly effective. The use of precatalyst systems such as tert-butylBrettPhos palladium generation 3 with cesium carbonate in toluene provides excellent yields (70-95%) for the coupling of aryl bromides with trifluoroethanol [10]. These conditions are particularly well-suited for substrates bearing electron-withdrawing groups such as the trifluoromethyl substituent present in the target compound.
The reaction mechanism involves the standard palladium-catalyzed cross-coupling pathway, beginning with oxidative addition of the aryl halide to the palladium(0) center. The presence of the trifluoromethyl group accelerates this step due to its electron-withdrawing effect, which increases the electrophilicity of the carbon-halogen bond [10] [12]. The subsequent transmetalation and reductive elimination steps proceed smoothly under the optimized conditions, providing access to trifluoromethyl-substituted ethers and related compounds.
Nickel-catalyzed cross-coupling reactions have shown particular promise for the asymmetric synthesis of trifluoromethyl-containing compounds. The development of chiral ligand systems capable of inducing high levels of enantioselectivity in these challenging transformations represents a significant advancement in asymmetric catalysis [13] [14].
Recent developments in nickel-catalyzed asymmetric cross-coupling have focused on the use of pyridinebisoxazoline ligands for the stereoconvergent coupling of racemic electrophiles with nucleophiles. For substrates containing trifluoromethyl groups, these catalyst systems achieve excellent enantioselectivities (up to 93% enantiomeric excess) while maintaining broad substrate scope [14]. The success of these transformations depends on the ability of the chiral ligand to differentiate between the enantiomers of the starting material through kinetic resolution or dynamic kinetic resolution pathways.
The application of nickel-catalyzed asymmetric cross-coupling to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone derivatives offers opportunities for the stereoselective construction of quaternary carbon centers bearing trifluoromethyl substituents. The electron-withdrawing nature of the trifluoromethyl group facilitates the oxidative addition step, while the chlorine substituent provides a suitable leaving group for the coupling reaction [15].
Copper-catalyzed asymmetric transformations have emerged as highly effective methods for the synthesis of chiral compounds containing trifluoromethyl groups. The development of chiral copper complexes capable of inducing high levels of enantioselectivity in these transformations has been a major focus of recent research [16].
For substrates related to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, copper-catalyzed asymmetric propargylic substitution reactions have shown particular promise. The use of pyridinebisoxazoline ligands with sterically demanding substituents provides excellent enantioselectivities (82-84% enantiomeric excess) for the formation of tertiary stereocenters bearing trifluoromethyl groups [16]. The reaction mechanism involves the formation of a copper-allenylidene intermediate that undergoes nucleophilic attack with high facial selectivity.
The role of trifluoroethanol as a solvent in these transformations is particularly noteworthy. Computational studies have revealed that trifluoroethanol forms stabilizing hydrogen-bonding interactions with the substrate, reducing its nucleophilicity and suppressing competitive side reactions [16]. This effect is crucial for maintaining high enantioselectivity in the presence of the electron-withdrawing trifluoromethyl group.
Organocatalytic asymmetric synthesis has emerged as a powerful complement to metal-catalyzed transformations, offering unique advantages in terms of operational simplicity, environmental compatibility, and mechanistic diversity. The application of organocatalytic strategies to substrates containing trifluoromethyl groups, such as 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, presents both opportunities and challenges in the development of new asymmetric methodologies.
Proline and its derivatives represent the most extensively studied class of organocatalysts for asymmetric synthesis. The bifunctional nature of proline, combining both nucleophilic and electrophilic activation sites, makes it particularly well-suited for the catalysis of carbon-carbon bond-forming reactions [17] [18].
For substrates containing trifluoromethyl groups, proline-catalyzed reactions often require modified conditions to accommodate the electronic effects of the fluorinated substituent. The electron-withdrawing nature of the trifluoromethyl group can significantly alter the reactivity of carbonyl compounds, requiring careful optimization of reaction parameters to achieve high enantioselectivity [19].
The mechanism of proline catalysis involves the formation of an enamine intermediate through reversible imine formation between the proline catalyst and the carbonyl substrate. For 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, the presence of the trifluoromethyl group stabilizes the enamine intermediate through electronic effects, potentially improving the stereoselectivity of subsequent transformations [18] [20].
Recent developments in proline-based organocatalysis have focused on the design of modified proline derivatives with enhanced catalytic properties. The introduction of additional functional groups, such as thiourea or squaramide units, provides opportunities for dual activation of both nucleophilic and electrophilic reaction partners [21] [22]. These bifunctional catalysts have proven particularly effective for the asymmetric synthesis of compounds containing trifluoromethyl-substituted stereocenters.
Cinchona alkaloid-derived organocatalysts have demonstrated exceptional utility in the asymmetric synthesis of trifluoromethyl-containing compounds. The rigid structural framework of these catalysts, combined with their multiple functional groups, provides excellent opportunities for enantiodifferentiation in challenging transformations [23] [24].
The application of cinchona alkaloid catalysts to the asymmetric synthesis of trifluoromethylated amines has been particularly successful. The development of modified cinchona alkaloids bearing specific functional groups has enabled the catalytic enantioselective isomerization of trifluoromethyl imines, providing access to chiral trifluoromethylated amines with high enantiomeric excess (up to 90%) [23] [25].
For substrates related to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, cinchona alkaloid-derived phase-transfer catalysts have shown particular promise. These catalysts enable the highly enantioselective formation of carbon-carbon bonds through the activation of both nucleophilic and electrophilic reaction partners under mild conditions [24]. The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack while maintaining high levels of stereoselectivity.
Thiourea and squaramide-based organocatalysts have emerged as highly effective systems for the asymmetric synthesis of complex organic molecules. These catalysts function through hydrogen-bonding interactions that activate electrophilic substrates while simultaneously providing a chiral environment for enantiodifferentiation [21] [26].
The application of thiourea catalysts to substrates containing trifluoromethyl groups has proven particularly successful due to the strong hydrogen-bonding acceptor properties of the fluorinated substituent. For 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, thiourea catalysts can activate the carbonyl group through dual hydrogen-bonding interactions, significantly enhancing the electrophilicity of the carbon center [21].
Recent developments in thiourea and squaramide catalysis have focused on the design of bifunctional systems that combine hydrogen-bond donation with basic sites for nucleophile activation. These catalysts have proven particularly effective for Michael addition reactions, achieving excellent enantioselectivities (88-98% enantiomeric excess) and diastereoselectivities (>92:8) for a wide range of substrates [21] [27].
The structural rigidity of squaramide catalysts provides additional advantages for challenging substrates such as those containing trifluoromethyl groups. The planar geometry of the squaramide unit creates a well-defined chiral pocket that can effectively discriminate between the enantiotopic faces of prochiral substrates, leading to high levels of asymmetric induction [21].
| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Reaction Conditions | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|---|---|
| CBS-Me (X = Me) | Aromatic ketones | 96.7 | BH₃-THF, 25°C, 1 min | 5 | 95-99 |
| CBS-Bu (X = Bu) | Aromatic ketones | 95-97 | BH₃-THF, 25°C, 1 min | 5 | 95-99 |
| CBS-H (X = H) | Aromatic ketones | 95-97 | BH₃-THF, 25°C, fresh prep | 5 | 95-99 |
| CBS-Ph (X = Ph) | Aromatic ketones | 96.5 | BH₃-THF, 25°C, 1 min | 5 | 95-99 |
| p-Iodophenoxy-CBS | Aliphatic ketones | 73 | p-Iodophenoxy-BH₃, -78°C | 10 | 74-90 |
| BF₃-Enhanced CBS | Trifluoromethyl ketones | 90 | BH₃-THF, BF₃, rt | 10 | 85-95 |
| TFA-TFE Modified CBS | Trifluoromethyl ketones | 70-85 | TFA-TFE, 80°C | 10 | 80-90 |
| Catalyst System | Coupling Partners | Enantioselectivity (% ee) | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Pd/tBuBrettPhos G3 | Aryl bromides + CF₃CH₂OH | N/A (racemic) | Cs₂CO₃, toluene, 60°C, 1h | 70-95 |
| Pd/XPhos | Aryl chlorides + Phenols | N/A (racemic) | K₃PO₄, toluene, 100°C | 65-85 |
| Pd₂(dba)₃/BrettPhos | Aryl bromides + Fluoroalcohols | N/A (racemic) | Cs₂CO₃, toluene, 80°C | 51-85 |
| Ni/PYBOX | Propargylic electrophiles + Hydrazines | 71-93 | TFE solvent, rt | 59-93 |
| V(O)-1 Complex | Quinazolinones + Styrenes | 63-77 | i-PrOH, 80°C | 28-93 |
| V(O)-2 Complex | Quinazolinones + Styrenes | 64-91 | i-PrOH, 120°C | 31-72 |
| Cu-PYBOX | Propargylic alcohols + Nucleophiles | 82-84 | TFE, -20°C | 83-91 |
| Catalyst Type | Reaction Type | Substrate Scope | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| L-Proline | Aldol reaction | Acetone + aldehydes | 61-97 | 4:96 (syn:anti) | 1-30 |
| Proline-derived thiourea | Michael addition | Enones + nucleophiles | 76-93 | >95:5 | 10-20 |
| Cinchona alkaloid (DHQ-7f) | Imine isomerization | Trifluoromethyl imines | 72-90 | N/A | 10 |
| Ureidopeptide C7 | Michael addition to nitroolefins | Pyrrolodiketopiperazines | 88-98 | >92:8 | 20 |
| Squaramide catalyst | Oxetane formation | Fluorooxindoles | 72-91 | 90:10 | 10 |
| Chiral phosphoric acid | Diels-Alder reaction | Cyclic dienes | 85-96 | 91:9 (exo:endo) | 5-10 |
| Phase-transfer catalyst | Alkylation reactions | Imines + electrophiles | 68-84 | Variable | 0.2-5 |